molecular formula C8H12BrNO2S2 B1272335 5-Bromo-N-tert-butyl-2-thiophenesulfonamide CAS No. 286932-39-6

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

Cat. No.: B1272335
CAS No.: 286932-39-6
M. Wt: 298.2 g/mol
InChI Key: KWUYZYHIQKPORJ-UHFFFAOYSA-N
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Description

5-Bromo-N-tert-butyl-2-thiophenesulfonamide: is an organic compound with the molecular formula C8H12BrNO2S2. It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group. This compound is typically a white to off-white powder or solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide can be achieved through a multi-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted thiophenes.

    Oxidation Products: Thiophene oxides or sulfoxides.

    Reduction Products: Reduced thiophene derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-tert-butyl-2-thiophenesulfonamide is unique due to the combination of the bromine atom and tert-butyl group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-N-tert-butylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUYZYHIQKPORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373762
Record name 5-Bromo-N-tert-butylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286932-39-6
Record name 5-Bromo-N-tert-butylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286932-39-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-sulfonyl chloride (1.5 g, 5.74 mmol, 1.0 equiv.), t-BuNH2 (1.26 g, 17.22 mmol, 3.0 equiv.) in 1,4-dioxane (50 ml) was stirred at 20° C. for 4 h under nitrogen atmosphere. The reaction mixture was concentrated to give a residue, which was purified by silica gel chromatography (PE/EA 100:1 to 10:1 as eluent) to afford 5-bromo-N-tert-butylthiophene-2-sulfonamide (1.614 g, 94.3%) as solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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